4-bromo-2-(5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol
Description
4-Bromo-2-(5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol (molecular formula: C₂₁H₁₆BrFN₂O, molecular weight: 411.274) is a pyrazoline derivative characterized by a bromophenol moiety and a 4-fluorophenyl-substituted dihydropyrazole ring (Figure 1). The compound’s stereochemistry is defined by the absence of stereocenters, as noted in , and its synthesis typically involves multi-step condensation and cyclization reactions .
Properties
IUPAC Name |
4-bromo-2-[5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFN2O/c16-10-3-6-15(20)12(7-10)14-8-13(18-19-14)9-1-4-11(17)5-2-9/h1-7,13,18,20H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEMRXVZBYKCTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NN=C1C2=C(C=CC(=C2)Br)O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Bromo-2-(5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, antimicrobial properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula: CHBrF NO
- Molecular Weight: 348.19 g/mol
The compound features a bromine atom and a fluorophenyl group, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:
- Enzyme Inhibition: The compound may inhibit specific enzymes that play crucial roles in cellular processes, potentially leading to altered metabolic pathways.
- Receptor Modulation: It may act on receptors involved in signal transduction pathways, influencing cellular responses.
These interactions can lead to various biological effects, including antimicrobial activity and potential anticancer properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including the compound . The following table summarizes the minimum inhibitory concentration (MIC) values against various pathogens:
| Pathogen | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.25 | |
| Escherichia coli | 0.50 | |
| Pseudomonas aeruginosa | 0.75 |
These results indicate that the compound exhibits notable antibacterial activity, particularly against Staphylococcus aureus, which is significant given the rising incidence of antibiotic-resistant strains.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by Abdel-Wahab et al. (2012) evaluated the antimicrobial efficacy of various pyrazole derivatives, including our compound. The results showed promising activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
- Cytotoxicity Assessment : In vitro studies assessing cytotoxicity revealed that the compound could induce apoptosis in cancer cell lines. This was attributed to its interaction with specific cellular pathways that regulate cell survival and proliferation .
Scientific Research Applications
Synthesis and Characterization
The synthesis of 4-bromo-2-(5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol typically involves multi-step chemical reactions that include the formation of the pyrazole ring and subsequent bromination. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.
Key Synthesis Steps:
- Formation of Pyrazole Ring : The initial step involves the condensation of appropriate hydrazones with carbonyl compounds.
- Bromination : The introduction of bromine at the 4-position of the phenolic ring is achieved through electrophilic aromatic substitution.
- Purification : The final product is purified using recrystallization or chromatography techniques.
Pharmaceutical Development
The compound has shown potential as a lead molecule in drug discovery due to its biological activity against various targets:
- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for developing new antibiotics .
- Anti-inflammatory Properties : Research has demonstrated that compounds with similar structural motifs can inhibit inflammatory pathways, suggesting potential therapeutic uses in treating inflammatory diseases .
Agricultural Applications
The compound's effectiveness as a pesticide has been explored, particularly its ability to inhibit certain pests while being less harmful to beneficial insects:
- Insecticidal Activity : Preliminary studies suggest that this compound may act as an effective insecticide against common agricultural pests .
Case Study 1: Antimicrobial Efficacy
A study published in MDPI Crystals evaluated the antimicrobial properties of similar compounds derived from pyrazole frameworks. The results showed that these compounds inhibited bacterial growth effectively, indicating that modifications such as bromination could enhance activity .
Case Study 2: Insecticidal Properties
Research conducted on a series of phenolic compounds demonstrated that those with halogen substitutions exhibited increased insecticidal activity against specific pests. The introduction of bromine at the ortho position was found to be particularly beneficial for enhancing efficacy while maintaining safety profiles for non-target organisms .
Comparison with Similar Compounds
Halogen-Substituted Isostructural Derivatives
Compounds 4 and 5 () are isostructural analogs of the target molecule, differing only in the halogen substituents (Cl vs. Br). These compounds, synthesized via similar routes, share identical crystal packing and molecular conformations despite their halogen differences. Key findings include:
- Crystal Structure: Single-crystal X-ray diffraction (performed using SHELXL ) revealed that both compounds adopt identical unit cells with two independent molecules in the asymmetric unit.
- Intermolecular Interactions : Both derivatives exhibit C–H···N and π–π stacking interactions, critical for stabilizing their solid-state structures. Such interactions are relevant for predicting binding behavior in therapeutic targets .
Table 1: Comparison of Halogen-Substituted Analogs
Methoxy-Substituted Antioxidant Analogs
The compound 2-(5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol (–11) shares a dihydropyrazole-phenol scaffold but replaces bromine with a methoxy group. Key distinctions include:
- Synthesis : A sodium-impregnated activated chicken eggshell (Na-ACE) catalyst was used, achieving high yields (85%) under optimized conditions .
- Antioxidant Activity : Demonstrated 72% DPPH radical scavenging at 100 µM, outperforming its chalcone precursor (45%) . This highlights the role of electron-donating groups (e.g., –OCH₃) in enhancing antioxidant capacity compared to halogenated analogs.

Pyrazoline Derivatives with Varied Substituents
- Its crystal structure features C–H···O interactions absent in the target compound .
- Thiophene-Anchored Fluorinated Pyrazolines (): Derivatives like 2-(5-(1-(4-fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol incorporate heteroaromatic rings, broadening π-conjugation and enabling applications in optoelectronics .
Q & A
Q. What are the typical synthetic routes for 4-bromo-2-(5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol?
The synthesis involves multi-step organic reactions, starting with the formation of the pyrazole ring via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. Subsequent bromination at the 4-position of the phenol ring and introduction of the 4-fluorophenyl group require precise stoichiometric control. Key steps include Claisen-Schmidt condensation and hydrazine-mediated ring closure, with purification via column chromatography .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms structural features like aromatic protons, fluorine substitution, and pyrazole ring geometry. Infrared (IR) spectroscopy identifies hydroxyl (-OH) and C-Br stretches. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities in the dihydropyrazole ring .
Q. How is the compound's antimicrobial activity assessed experimentally?
Standard assays include broth microdilution (MIC determination) against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans). Dose-response curves are generated, with positive controls (e.g., ciprofloxacin) and solvent controls. Activity is correlated with substituent effects—fluorine enhances lipophilicity, improving membrane penetration .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
Systematic optimization involves varying solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and catalyst loading (e.g., p-toluenesulfonic acid). For example, ethanol at 80°C increases cyclization efficiency by reducing side reactions. Real-time monitoring via thin-layer chromatography (TLC) ensures intermediate purity .
Q. What strategies resolve contradictions in biological activity data across different assays?
Conflicting IC₅₀ values may arise from assay-specific variables (e.g., cell line viability, redox interference). Normalize data using Z-score transformations and validate via orthogonal assays (e.g., enzymatic inhibition vs. cell proliferation). Structure-activity relationship (SAR) studies can isolate substituent effects, such as bromine’s role in halogen bonding .
Q. How does X-ray crystallography address ambiguities in the compound’s stereochemistry?
Single-crystal X-ray diffraction confirms the dihydropyrazole ring’s chair conformation and the spatial arrangement of the 4-fluorophenyl group. Data refinement (e.g., SHELXL) provides bond angles and torsional parameters, critical for docking studies. For example, the C11–N4 bond length (1.328 Å) indicates partial double-bond character, stabilizing the ring .
Q. What computational methods predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations model binding to enzymes (e.g., COX-2). Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. QSAR models correlate substituent electronic parameters (Hammett σ) with activity trends .
Q. How does the compound’s stability vary under physiological vs. synthetic conditions?
Accelerated stability studies (40°C/75% RH) show degradation via hydrolysis of the pyrazole ring in acidic media (pH < 4). In contrast, the bromophenol moiety remains stable in neutral buffers. LC-MS identifies degradation products, guiding formulation strategies for in vivo studies .
Methodological Notes
- Data Validation : Cross-reference NMR shifts with predicted values (ChemDraw) to confirm assignments .
- Contradiction Management : Use Bland-Altman plots to assess inter-assay variability .
- Synthetic Reproducibility : Document exact stoichiometry (e.g., 1.2:1 hydrazine:ketone ratio) and inert atmosphere requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

